Cas no 1803774-00-6 (Ethyl 2-cyano-6-methoxypyridine-4-acetate)

Ethyl 2-cyano-6-methoxypyridine-4-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-cyano-6-methoxypyridine-4-acetate
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- インチ: 1S/C11H12N2O3/c1-3-16-11(14)6-8-4-9(7-12)13-10(5-8)15-2/h4-5H,3,6H2,1-2H3
- InChIKey: RTMQMFPMFWQJKK-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(CC1C=C(C#N)N=C(C=1)OC)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 284
- トポロジー分子極性表面積: 72.2
- 疎水性パラメータ計算基準値(XlogP): 1.4
Ethyl 2-cyano-6-methoxypyridine-4-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029008270-250mg |
Ethyl 2-cyano-6-methoxypyridine-4-acetate |
1803774-00-6 | 95% | 250mg |
$1,029.00 | 2022-04-02 | |
Alichem | A029008270-1g |
Ethyl 2-cyano-6-methoxypyridine-4-acetate |
1803774-00-6 | 95% | 1g |
$3,010.80 | 2022-04-02 |
Ethyl 2-cyano-6-methoxypyridine-4-acetate 関連文献
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Ethyl 2-cyano-6-methoxypyridine-4-acetateに関する追加情報
Recent Advances in the Study of Ethyl 2-cyano-6-methoxypyridine-4-acetate (CAS: 1803774-00-6) and Its Applications in Chemical Biology and Pharmaceutical Research
Ethyl 2-cyano-6-methoxypyridine-4-acetate (CAS: 1803774-00-6) is a pyridine derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. Recent studies have explored its potential in drug discovery and development, highlighting its unique chemical properties and reactivity.
One of the most notable applications of Ethyl 2-cyano-6-methoxypyridine-4-acetate is its role in the synthesis of kinase inhibitors. Kinases are critical targets in cancer therapy, and the development of selective inhibitors remains a major focus in oncology research. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific tyrosine kinases, with promising results in preclinical models of breast cancer. The study emphasized the compound's ability to modulate kinase activity through its unique binding mode, which was elucidated using X-ray crystallography.
In addition to its role in kinase inhibition, Ethyl 2-cyano-6-methoxypyridine-4-acetate has been investigated for its antimicrobial properties. A recent report in Bioorganic & Medicinal Chemistry Letters highlighted its utility as a scaffold for designing novel antibiotics. Researchers synthesized a series of analogs and evaluated their activity against multidrug-resistant bacterial strains. Several analogs displayed potent antibacterial effects, particularly against Gram-positive pathogens, suggesting potential for further development as next-generation antibiotics.
The compound's synthetic versatility has also been explored in the context of anti-inflammatory drug development. A 2024 study in European Journal of Medicinal Chemistry described the synthesis of Ethyl 2-cyano-6-methoxypyridine-4-acetate derivatives with significant anti-inflammatory activity. These derivatives were found to inhibit key inflammatory mediators, such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. The study proposed a mechanism of action involving the modulation of NF-κB signaling pathways, which are central to inflammatory responses.
Beyond its direct biological applications, Ethyl 2-cyano-6-methoxypyridine-4-acetate has been utilized as a building block in the synthesis of complex heterocyclic compounds. Recent advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have expanded the scope of its utility. For instance, a 2023 publication in Organic Letters detailed a palladium-catalyzed arylation reaction using this compound, enabling the efficient construction of diverse pyridine-based architectures with potential pharmaceutical relevance.
In conclusion, Ethyl 2-cyano-6-methoxypyridine-4-acetate (CAS: 1803774-00-6) continues to be a valuable tool in chemical biology and pharmaceutical research. Its multifaceted applications—from kinase inhibition to antimicrobial and anti-inflammatory drug development—underscore its importance as a synthetic intermediate and bioactive scaffold. Future research is expected to further explore its potential, particularly in addressing unmet medical needs and advancing drug discovery efforts.
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